(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone
Overview
Description
This usually involves the IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also typically included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability.Scientific Research Applications
Synthesis of Nonproteinogenic Amino Acids
The compound has been utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. This process involves a reductive elimination reaction and an "oxazolidinone rearrangement" reaction, highlighting its utility in complex organic syntheses (Wee & Mcleod, 2003).
Novel Antibacterial Agents
Oxazolidinones, such as the one , form a class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. They have shown effectiveness against various bacterial clinical isolates, including methicillin-resistant strains, and lack cross-resistance with other common antibacterial drugs (Zurenko et al., 1996).
Applications in Organic Chemistry
This compound and its analogs are effective in diastereoselective amidoalkylation reactions and aldol condensation, contributing to the synthesis of various organic compounds with high stereoselectivity (Zietlow & Steckhan, 1994); (Gage & Evans, 2003).
Synthesis of Heterocyclic Systems
The reaction of this compound with various amines leads to the formation of new heterocyclic systems, illustrating its potential in creating novel chemical structures (Chernysheva et al., 1999).
Asymmetric Synthesis
It has been used in the asymmetric synthesis of biologically active compounds, demonstrating its importance in the synthesis of chiral molecules (Sugiyama et al., 1999); (Jin-song, 2011).
Structural Studies
Studies on the crystalline structure of related oxazolidinones have provided insights into their chemical properties and potential applications in material science (Robinson et al., 1993).
Intermediates in Chemical Synthesis
This compound has been shown to be a valuable intermediate in the synthesis of various organic molecules, including N-methyl-2-oxazolidinones, highlighting its versatility in organic synthesis (Kawano et al., 1997).
Agricultural Applications
In agriculture, related oxazolidinones have been developed as new class fungicides, demonstrating their potential in controlling plant pathogens affecting crops like grapes, cereals, and potatoes (Sternberg et al., 2001).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential future research directions or applications for the compound. This could be based on its properties, its role in a biological system, or its potential use in industry.
properties
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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